molecular formula C15H14ClN3O4S B12948399 Benzenesulfonamide, 3-chloro-4-(3-(4-hydroxyphenyl)-5-oxo-1-imidazolidinyl)- CAS No. 65653-83-0

Benzenesulfonamide, 3-chloro-4-(3-(4-hydroxyphenyl)-5-oxo-1-imidazolidinyl)-

Cat. No.: B12948399
CAS No.: 65653-83-0
M. Wt: 367.8 g/mol
InChI Key: GMYYUNMPWHGIRK-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 3-chloro-4-(3-(4-hydroxyphenyl)-5-oxo-1-imidazolidinyl)- is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzenesulfonamide group, a chloro substituent, and an imidazolidinyl moiety, which collectively contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 3-chloro-4-(3-(4-hydroxyphenyl)-5-oxo-1-imidazolidinyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chloro-4-nitrobenzenesulfonamide with 4-hydroxybenzaldehyde under specific conditions to form an intermediate Schiff base. This intermediate is then subjected to cyclization with glycine to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts like acetic acid to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 3-chloro-4-(3-(4-hydroxyphenyl)-5-oxo-1-imidazolidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzenesulfonamides, imidazolidinones, and quinones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX, an enzyme involved in regulating pH in cells. By inhibiting this enzyme, the compound disrupts the pH balance in cancer cells, leading to apoptosis (programmed cell death). The molecular targets include the active site of carbonic anhydrase IX, where the compound binds and prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate .

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide, 4-chloro-N-(3-chloro-4-hydroxyphenyl)
  • N-(3-Chloro-4-hydroxyphenyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, benzenesulfonamide, 3-chloro-4-(3-(4-hydroxyphenyl)-5-oxo-1-imidazolidinyl)- exhibits unique properties due to the presence of the imidazolidinyl moiety, which enhances its binding affinity to carbonic anhydrase IX. This structural feature contributes to its higher selectivity and potency as an enzyme inhibitor .

Properties

CAS No.

65653-83-0

Molecular Formula

C15H14ClN3O4S

Molecular Weight

367.8 g/mol

IUPAC Name

3-chloro-4-[3-(4-hydroxyphenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide

InChI

InChI=1S/C15H14ClN3O4S/c16-13-7-12(24(17,22)23)5-6-14(13)19-9-18(8-15(19)21)10-1-3-11(20)4-2-10/h1-7,20H,8-9H2,(H2,17,22,23)

InChI Key

GMYYUNMPWHGIRK-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(CN1C2=CC=C(C=C2)O)C3=C(C=C(C=C3)S(=O)(=O)N)Cl

Origin of Product

United States

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